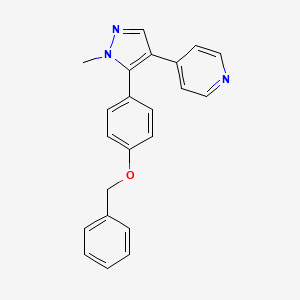

![molecular formula C13H11N3O3 B2914246 N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide CAS No. 1993801-87-8](/img/structure/B2914246.png)

N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide” is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, a related compound, has been reported in the literature . The synthesis involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution .Scientific Research Applications

Biginelli Synthesis and 2-Oxo/Thioxo/Imino-1,2,3,4-Tetrahydropyrimidines (THPMs)

The compound you’ve mentioned belongs to the class of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidines (THPMs). These heterocyclic compounds were first introduced by Italian chemist Pietro Biginelli through a one-pot reaction. The synthesis of THPMs involves three components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound. The resulting THPMs exhibit a wide range of biological activities, including:

- Antiviral properties (Chitra et al ; Kim et al )

- Anticancer effects (Mayer et al ; Milović et al )

- Antibacterial activity (Yadlapalli et al ; Milović et al )

- Antifungal properties (Rajanarendar et al )

- Anti-inflammatory effects (Gijsen et al )

- Antioxidant agents (Ismaili et al )

- Calcium channel inhibition (Ismaili et al )

Researchers continue to explore new synthetic methods for THPMs, emphasizing mild conditions, economic viability, and selectivity for potentially bioactive compounds (Dallinger et al ; Ling et al ).

Biological Activity Evaluation

- Cytotoxic Properties : New N’-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including murine leukemia (L1210), human leukemia (REH and K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells (Alzweiri et al ).

Polyamides with 1,3,4-Oxadiazole Units

- Polyamides containing 1,3,4-oxadiazole units in the main chain and 5-(4-acetoxybenzamido) groups in the side chain exhibit good thermal stability. These polymers can be used to cast thin flexible films with potential applications in various industrial and technological fields (Sava et al).

Inhibitors Against Acetylcholinesterase Enzyme

- New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (Alzweiri et al ).

Efficient Synthesis of 2-Oxo-1,2-Dihydroquinolin-8-yl 4-Chlorobenzoate

properties

IUPAC Name |

[(Z)-[amino(phenyl)methylidene]amino] 2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c14-11(9-5-2-1-3-6-9)16-19-13(18)10-7-4-8-15-12(10)17/h1-8H,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVIAQEWJPYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CNC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CNC2=O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)

![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2914169.png)

![[(2,5-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2914171.png)

![2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-](/img/structure/B2914175.png)

![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2914177.png)

![1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914178.png)

![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2914183.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2914184.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide](/img/structure/B2914185.png)